molecular formula C7H11NO2 B1418855 5-Ethylpiperidine-2,4-dione CAS No. 73290-32-1

5-Ethylpiperidine-2,4-dione

Cat. No. B1418855
CAS RN: 73290-32-1
M. Wt: 141.17 g/mol
InChI Key: BIPNFYPMYSWIGH-UHFFFAOYSA-N
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Description

5-Ethylpiperidine-2,4-dione, also known as EPD, is a cyclic organic compound that belongs to the class of piperidine derivatives . It has a CAS Number of 73290-32-1 and a molecular weight of 141.17 .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The (5R)-5-ethylpiperidine-2,4-dione molecule contains a total of 21 bond(s). There are 10 non-H bond(s), 2 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic), and 1 ketone(s) (aliphatic) .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

It is stored in a dry environment at a temperature of 2-8°C .

Scientific Research Applications

  • Modern Drug Development and Natural Product Synthesis

    • Summary of Application : Piperidine-2,4-dione-type azaheterocycles are used in modern drug development and natural product synthesis . They are a convenient modern platform for the construction of functionalized piperidine-type systems possessing high synthetic and medicinal potential .
    • Methods of Application : Two main groups of methods are used for the preparation of these compounds: traditional methods (carbonyl compound transformations) and novel methods (anionic enolate rearrangements) .
    • Results or Outcomes : This potential is successfully realized by the creation of highly active pharmaceutically relevant compounds and the synthesis of natural products .
  • Thiazolidine-2,4-diones in Therapeutic Potentials

    • Summary of Application : Thiazolidine-2,4-diones have various pharmacological activities like antimalarial, antimicrobial, antimycobacterial, anticonvulsant, antiviral, anticancer, anti-inflammatory, antioxidant, anti-HIV (human immunodeficiency virus) and antituberculosis .
    • Methods of Application : The compounds were synthesized using the Knovengeal condensation .
    • Results or Outcomes : The synthesized compounds were screened for their in vitro antimicrobial potential against Gram (positive and negative) bacterial and fungal strains . Some compounds displayed potent antibacterial activity against E. coli, B. subtilis, and S. aureus, and antifungal activity against C. albicans and A. niger . Some compounds were also found as active antidiabetic agents .

Safety And Hazards

The safety information for 5-Ethylpiperidine-2,4-dione includes several hazard statements such as H302-H315-H317-H319-H335, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This suggests that there is ongoing research in this field, and we can expect more developments in the future.

properties

IUPAC Name

5-ethylpiperidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-2-5-4-8-7(10)3-6(5)9/h5H,2-4H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPNFYPMYSWIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC(=O)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672031
Record name 5-Ethylpiperidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethylpiperidine-2,4-dione

CAS RN

73290-32-1
Record name 5-Ethylpiperidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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